molecular formula C14H19NO2 B13624668 Ethyl 2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Ethyl 2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Cat. No.: B13624668
M. Wt: 233.31 g/mol
InChI Key: GWYMNRBHLGHRDC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is an organic compound with a complex structure that includes an ethyl ester group and a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetate typically involves the following steps:

    Formation of 2-Aminotetralin: This is achieved through the reduction of 2-nitrotetralin using hydrogen gas in the presence of a palladium catalyst.

    Esterification: The resulting 2-aminotetralin is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for the reduction step and large-scale esterification reactors.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter pathways.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetate involves its interaction with various molecular targets. The amino group can interact with neurotransmitter receptors, potentially influencing serotonin and norepinephrine pathways. This interaction can lead to various biological effects, including modulation of mood and cognitive functions.

Comparison with Similar Compounds

Similar Compounds

    2-Aminotetralin: A precursor in the synthesis of Ethyl 2-(2-amino-1,2,3,4-tetrahydronaphthalen-2-yl)acetate.

    Phenylisobutylamine: Shares structural similarities and has similar stimulant properties.

    2-Aminoindane: Another compound with a similar structure and biological activity.

Properties

IUPAC Name

ethyl 2-(2-amino-3,4-dihydro-1H-naphthalen-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-13(16)10-14(15)8-7-11-5-3-4-6-12(11)9-14/h3-6H,2,7-10,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYMNRBHLGHRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCC2=CC=CC=C2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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